molecular formula C15H19F3N4O5S B2819588 1-(2-((3-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione CAS No. 1396707-06-4

1-(2-((3-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione

Cat. No.: B2819588
CAS No.: 1396707-06-4
M. Wt: 424.4
InChI Key: UMPDLBOOIWYKFD-UHFFFAOYSA-N
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Description

1-(2-((3-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione is a complex organic compound that features a piperidine ring, a trifluoromethyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((3-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione typically involves multicomponent reactions. One efficient method involves the use of β-ketoesters, aromatic aldehydes, and aromatic amines in a one-pot domino reaction catalyzed by trimethylsilyl iodide (TMSI) in methanol at room temperature . This method yields highly functionalized piperidines in moderate to good yields.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions to ensure high yield and purity would be essential. The choice of catalysts and solvents would also be optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(2-((3-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The trifluoromethyl and oxadiazole groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized piperidines.

Scientific Research Applications

1-(2-((3-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific biological pathways.

    Materials Science: Its functional groups can be used to create advanced materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

    Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.

Mechanism of Action

The mechanism of action of 1-(2-((3-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione involves its interaction with specific molecular targets. The trifluoromethyl and oxadiazole groups are known to enhance binding affinity to certain proteins, potentially inhibiting their activity. The piperidine ring can also interact with various receptors, modulating their function and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-((3-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione is unique due to the combination of its trifluoromethyl, oxadiazole, and piperidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[2-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]sulfonylethyl]piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N4O5S/c16-15(17,18)14-20-19-13(27-14)10-3-2-6-21(9-10)28(25,26)8-7-22-11(23)4-1-5-12(22)24/h10H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPDLBOOIWYKFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CCN2C(=O)CCCC2=O)C3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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